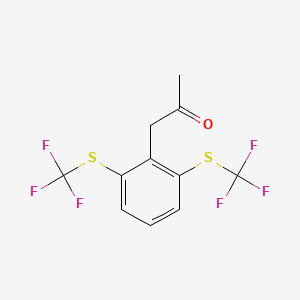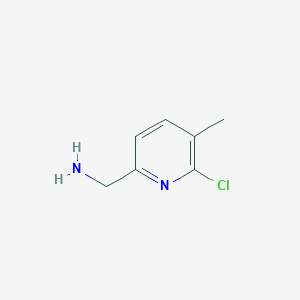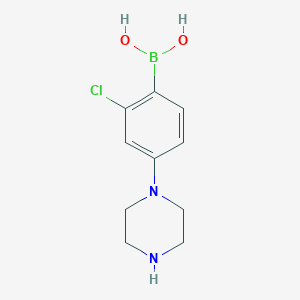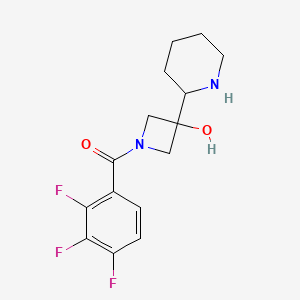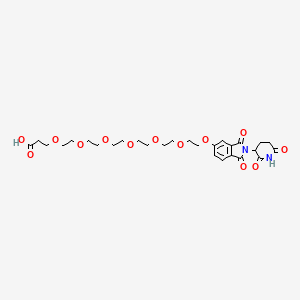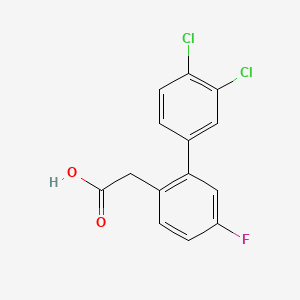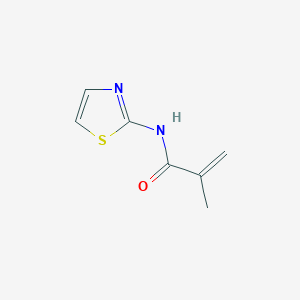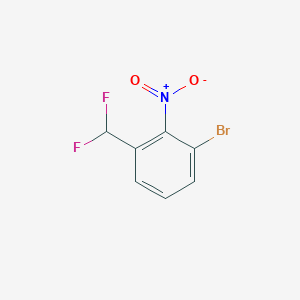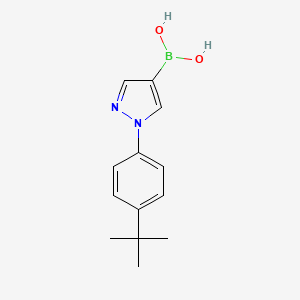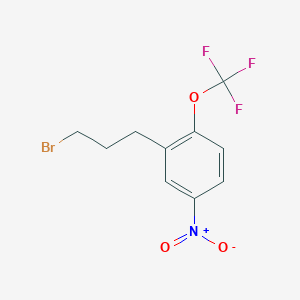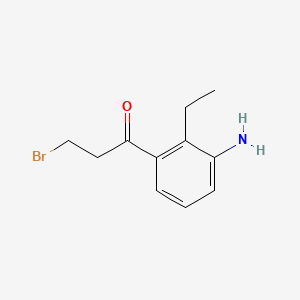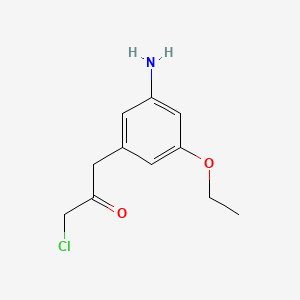![molecular formula C12H12N4O3 B14068389 1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 100517-91-7](/img/structure/B14068389.png)
1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- is an organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring with three keto groups at positions 2, 4, and 6, and a dimethyl substitution at positions 1 and 3 Additionally, it has a phenyl diazenyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Diazenylation: The phenyl diazenyl group can be introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the pyrimidinetrione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the diazenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the diazenyl group reduced to an amine.
Substitution: Substituted pyrimidinetrione derivatives with various functional groups replacing the diazenyl group.
科学研究应用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation. Its diazenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylphenyl)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-chlorophenyl)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-nitrophenyl)
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- is unique due to the presence of the phenyl diazenyl group, which imparts distinct chemical and biological properties This group enhances the compound’s chromophoric characteristics, making it useful in dye and pigment production
属性
CAS 编号 |
100517-91-7 |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-phenyldiazenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)14-13-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI 键 |
IRGUUYPPYQUQQM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


